molecular formula C33H37P B15207758 (1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine

(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine

Cat. No.: B15207758
M. Wt: 464.6 g/mol
InChI Key: OGKHRGWIJRKOOI-UHFFFAOYSA-N
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Description

(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine (CAS 914296-82-5, C₄₄H₄₄P₂) is a chiral monodentate phosphine ligand featuring a binaphthalene backbone with a methyl substituent at the 2' position and a dicyclohexylphosphine group at the 2 position . The (1R) configuration ensures axial chirality, critical for asymmetric catalysis.

Properties

Molecular Formula

C33H37P

Molecular Weight

464.6 g/mol

IUPAC Name

dicyclohexyl-[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]phosphane

InChI

InChI=1S/C33H37P/c1-24-20-21-25-12-8-10-18-29(25)32(24)33-30-19-11-9-13-26(30)22-23-31(33)34(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h8-13,18-23,27-28H,2-7,14-17H2,1H3

InChI Key

OGKHRGWIJRKOOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is achieved through the coupling of 2-naphthol derivatives.

    Phosphination: The binaphthyl backbone is then subjected to phosphination using chlorophosphines in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine can be oxidized to the corresponding phosphine oxide using oxidizing agents like hydrogen peroxide.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.

    Coordination: The compound forms coordination complexes with transition metals, which are crucial in catalytic applications.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild temperatures.

    Substitution: Various ligands, often under inert atmosphere.

    Coordination: Transition metal salts, typically in organic solvents.

Major Products:

    Oxidation: Phosphine oxide.

    Substitution: New phosphine-ligand complexes.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(1R)-Dicyclohexyl(2’-methyl-[1,1’-binaphthalen]-2-yl)phosphine is extensively used in:

    Chemistry: As a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.

    Biology: In the synthesis of biologically active molecules where chirality is crucial.

    Medicine: In the development of pharmaceuticals, especially those requiring enantioselective synthesis.

    Industry: In the production of fine chemicals and agrochemicals, leveraging its catalytic properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The bulky cyclohexyl groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions.

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Methoxy, Vinyl, and Mesityloxy

The substituent at the 2' position significantly influences catalytic performance. Below is a comparative analysis:

Compound Name Substituent (2') CAS Number Molecular Weight Key Properties
(1R)-Dicyclohexyl(2'-methyl-binaphthalen-2-yl)phosphine Methyl (CH₃) 914296-82-5 610.76 Moderate steric bulk; weak electron-donating effect. Balances reactivity/selectivity .
(R)-Cy2MOP (methoxy analog) Methoxy (OCH₃) 679787-77-0 480.62 Strong electron-donating group; high enantioselectivity (up to 90%) in Buchwald-Hartwig reactions .
(R)-Diphenyl(2’-vinyl-binaphthalen-2-yl)phosphane Vinyl (CH₂CH₂) N/A 464.55 Reactive π-system; lower synthetic yield (36%) due to side reactions .
(1R)-Dicyclohexyl(2'-(mesityloxy)-binaphthalen-2-yl)phosphine Mesityloxy N/A ~650 (estimated) Extreme steric hindrance; potential for specialized asymmetric catalysis .

Key Findings :

  • Methoxy (Cy2MOP) : Superior enantioselectivity in malonamide cyclizations due to electron donation stabilizing transition states .
  • Vinyl : Introduces conjugation but complicates synthesis .
  • Mesityloxy : Extreme bulk may limit substrate scope but enhance selectivity in sterically demanding reactions .

Core Structure: Binaphthalene vs. Biphenyl

Rigidity and chirality induction depend on the core structure:

Compound Name Core Structure Rigidity Key Applications
(1R)-Dicyclohexyl(2'-methyl-binaphthalen-2-yl)phosphine Binaphthalene High Asymmetric C–N cross-couplings
Dicyclohexyl(2'-methyl-biphenyl-2-yl)phosphine Biphenyl Moderate Less effective in chiral induction .

Key Findings :

  • Binaphthalene : Fused aromatic rings provide rigid chiral environments, crucial for high stereocontrol .
  • Biphenyl : Reduced rigidity leads to poorer enantioselectivity in asymmetric catalysis .

Key Findings :

  • Cy2MOP and Methyl Analog : Both require multi-step syntheses with palladium catalysis, limiting accessibility .
  • Diphenylphosphine Ligands (MOP) : Higher commercial availability but less effective in demanding asymmetric reactions .

Catalytic Performance

Performance in asymmetric catalysis varies with ligand structure:

Reaction Type Ligand Used Selectivity (ee/dr) Notes
Buchwald-Hartwig Cyclization (R)-Cy2MOP (methoxy) 90% ee, 100% dr Steric bulk critical for selectivity .
Allylation/Halocyclization Vinyl-substituted ligand Not reported Lower yields due to side reactions .
Hydroformylation Binaphos derivatives High ee Binaphthalene core essential .

Key Insights :

  • Steric Bulk : Dicyclohexyl groups in Cy2MOP and the methyl analog enhance selectivity over phenyl-substituted ligands .
  • Electronic Tuning : Methoxy’s electron donation improves transition-state stabilization compared to methyl .

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